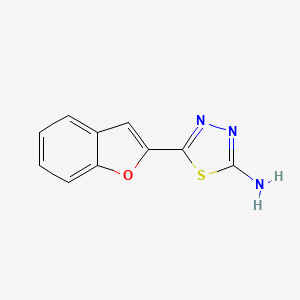

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

説明

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiadiazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiadiazole, on the other hand, is recognized for its potential in medicinal chemistry due to its diverse pharmacological activities . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Alkylated or acylated derivatives

科学的研究の応用

Medicinal Chemistry Applications

The compound's structural characteristics suggest several promising applications in medicinal chemistry:

- Antimicrobial Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of the benzofuran moiety may enhance this activity, making it a candidate for further development against various pathogens.

- Anticancer Potential : Recent studies have indicated that 1,3,4-thiadiazole derivatives can act as anticancer agents. For instance, novel compounds derived from 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine have shown potential in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : The benzofuran component is known for its anti-inflammatory properties. Thus, compounds like this compound may be explored for their efficacy in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : The synthesis often begins with 2-amino benzofuran and appropriate thioketones or thioamides. These react under acidic conditions to produce the desired thiadiazole compound.

-

Reactions Involved :

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

These reactions are crucial for creating derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

Comparative Analysis of Related Compounds

To understand the unique position of this compound within the broader class of thiadiazole derivatives, a comparative analysis is beneficial. The following table summarizes some related compounds and their distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | Contains furan instead of benzofuran | May exhibit different biological activities |

| 5-(5-Methyl-benzofuran-2-yl)-1,3,4-thiadiazol-2-am | Methyl substitution on benzofuran | Potentially alters pharmacological properties |

| 2-Amino-1,3,4-thiadiazole | Lacks the benzofuran moiety | Simpler structure; often used as a building block |

This comparison highlights how the unique structural features of this compound may confer specific biological activities not present in simpler analogs.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amines:

Case Study: Antileishmanial Activity

A series of derivatives similar to thiadiazoles were synthesized and screened for antileishmanial activity against Leishmania major. The results indicated that specific substitutions on the benzene ring significantly enhanced efficacy compared to standard treatments .

Case Study: Anticancer Screening

Another study focused on novel thiadiazole derivatives demonstrated promising results in inhibiting cancer cell growth. The synthesized compounds showed varying degrees of cytotoxicity against different cancer cell lines .

作用機序

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The thiadiazole ring, on the other hand, can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The combination of these two moieties allows the compound to exert its effects through multiple pathways, enhancing its overall biological activity.

類似化合物との比較

Similar Compounds

5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and exhibit similar antimicrobial and antioxidant activities.

Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: These derivatives have shown significant anticancer activity.

5-Chlorobenzofuran-2-carboxamides: These compounds are known for their apoptotic anticancer properties.

Uniqueness

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both benzofuran and thiadiazole moieties in a single molecule. This combination enhances its biological activity and broadens its range of applications compared to similar compounds that contain only one of these moieties.

生物活性

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a benzofuran moiety attached to a thiadiazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of benzofuran derivatives with thiourea or similar precursors under acidic or basic conditions to form the thiadiazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Preliminary results indicated that this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against these cancer cells .

The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to trigger programmed cell death through mitochondrial pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

- Bacterial Activity : The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it showed higher efficacy than standard antibiotics such as streptomycin against Staphylococcus aureus and Escherichia coli .

| Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Streptomycin | 62.5 |

| Escherichia coli | 32.6 | Cefepime | 62.5 |

The biological mechanisms underlying the activities of thiadiazole derivatives like this compound include:

- Inhibition of Nucleic Acid Synthesis : Compounds in this class have been reported to interfere with RNA and DNA synthesis without significantly affecting protein synthesis .

- Targeting Kinases : The heteroatoms in thiadiazoles can interact with key kinases involved in tumorigenesis and microbial resistance .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis through various pathways, including mitochondrial pathways that lead to cytochrome c release .

Case Studies

Several case studies have documented the efficacy of this compound:

Study on Anticancer Properties

A recent study conducted by researchers synthesized novel derivatives and tested their antiproliferative effects on human cancer cell lines. The findings indicated that modifications at specific positions on the thiadiazole ring could enhance anticancer potency .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of various substituted thiadiazoles, including our compound of interest. The results demonstrated significant activity against resistant strains of bacteria and fungi, suggesting potential for development into therapeutic agents .

特性

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSXZOOSYNFWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455436 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-85-1 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。